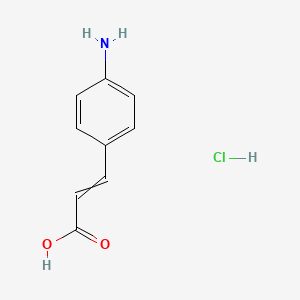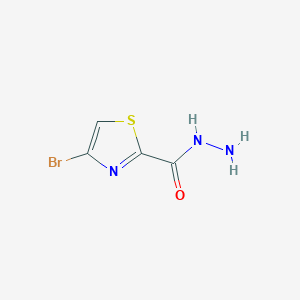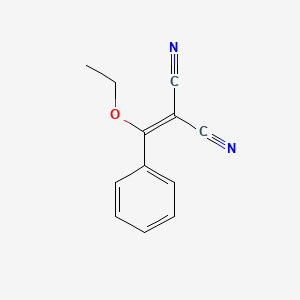
4-Aminocinnamic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Aminocinnamic acid hydrochloride is a chemical compound with the molecular formula C9H9NO2·HCl. It is also known as 3-(4-aminophenyl)-2-propenoic acid hydrochloride. This compound is a derivative of cinnamic acid, where the phenyl ring is substituted with an amino group at the para position. It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminocinnamic acid hydrochloride typically involves the reaction of 4-nitrocinnamic acid with a reducing agent to convert the nitro group to an amino group. The reaction conditions often include the use of hydrogen gas in the presence of a palladium catalyst. The resulting 3-(4-aminophenyl)-2-propenoic acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes using specialized reactors to ensure efficient conversion of the nitro group to the amino group. The final product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt in high purity.
化学反応の分析
Types of Reactions
4-Aminocinnamic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various acylated or sulfonated derivatives.
科学的研究の応用
4-Aminocinnamic acid hydrochloride is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 4-Aminocinnamic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways, affecting various biological processes.
類似化合物との比較
Similar Compounds
3-(4-Nitrophenyl)-2-propenoic acid: A precursor in the synthesis of 4-Aminocinnamic acid hydrochloride.
3-(4-Methoxyphenyl)-2-propenoic acid: A derivative with a methoxy group instead of an amino group.
3-(4-Chlorophenyl)-2-propenoic acid: A derivative with a chloro group instead of an amino group.
Uniqueness
This compound is unique due to the presence of the amino group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.
特性
分子式 |
C9H10ClNO2 |
|---|---|
分子量 |
199.63 g/mol |
IUPAC名 |
3-(4-aminophenyl)prop-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C9H9NO2.ClH/c10-8-4-1-7(2-5-8)3-6-9(11)12;/h1-6H,10H2,(H,11,12);1H |
InChIキー |
SFRAURMUQMJLPG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=CC(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(6-bromo-1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine](/img/structure/B8783434.png)


![methyl 3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8783466.png)
![5-Methyl-5,7-dihydrothieno[3,4-D]pyrimidin-4(3H)-one](/img/structure/B8783476.png)




![Benzo[b]thiophene-2-thiol](/img/structure/B8783492.png)



